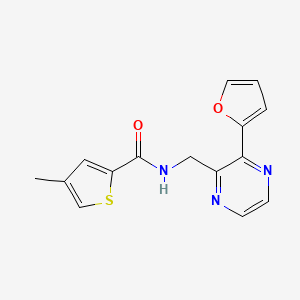

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKDJTGOZIGJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrazine.

Formation of the thiophene ring: The thiophene ring can be synthesized through a similar cross-coupling reaction or via direct functionalization of a pre-formed thiophene ring.

Amide bond formation: The final step involves the formation of the amide bond between the pyrazine-furan intermediate and the thiophene carboxylic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a furan ring, a pyrazine moiety, and a thiophene carboxamide. The molecular formula is with a molecular weight of approximately 302.36 g/mol. This unique combination of heterocycles contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide exhibit anticancer properties. A study focusing on structure–activity relationships (SAR) demonstrated that modifications in the compound's structure could significantly enhance its potency against various cancer cell lines .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, including kinases involved in cancer progression. This inhibition can disrupt critical signaling pathways, leading to reduced cell proliferation .

Case Studies

- In Vitro Studies : A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing IC50 values that suggest significant anticancer activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against common pathogens, showing promising results.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure can be compared to other pyrazine, thiophene, and furan derivatives (Table 1).

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Heterocyclic Diversity: The target compound’s fusion of pyrazine, furan, and thiophene is distinct from pyrimidine- or pyridine-based analogues .

- Substituent Effects: The 4-methyl group on thiophene may enhance lipophilicity compared to unsubstituted thiophene carboxamides .

- Linkage Flexibility: The methylene bridge between pyrazine and carboxamide offers conformational flexibility absent in rigid biphenyl-linked pyrazines .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of furan, pyrazine, and thiophene rings, which contribute to its distinctive electronic and steric properties. The IUPAC name for this compound is N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 273.34 g/mol |

| CAS Number | 2034427-15-9 |

| InChI | InChI=1S/C15H13N3O2S/c1-10... |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various biochemical responses depending on the biological context.

Anticancer Potential

Research has indicated that compounds with similar heterocyclic structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and pyrazine rings can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the inhibition of DMBA-induced genotoxicity in MCF-7 cells by related furan derivatives, which suggests a potential protective effect against carcinogens through modulation of phase I and II detoxifying enzymes .

Antioxidant Activity

The antioxidant properties of furan-containing compounds have been well-documented. These compounds can scavenge free radicals and enhance the expression of antioxidant enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). The induction of these enzymes is mediated by transcription factors like Nrf2, which plays a crucial role in cellular defense against oxidative stress .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that furan derivatives could inhibit cytochrome P450 enzymes involved in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .

- Cell Viability Assays : In vitro assays showed that compounds structurally related to this compound exhibited low cytotoxicity with CC50 values exceeding 100 μM in various cell lines, indicating a favorable safety profile for further development .

- Chemopreventive Effects : Another study highlighted the chemopreventive effects of furan derivatives against DMBA-induced carcinogenesis, emphasizing their potential as protective agents against oxidative damage and tumor promotion .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| N-(4-(trifluoromethoxy)benzenesulfonamide) | Moderate | High |

| N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-methylthiazole | High | Moderate |

| N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.